molecular formula C15H8ClF3N4S B2482778 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(pyridin-2-ylsulfanyl)pyrimidine CAS No. 2085689-97-8

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(pyridin-2-ylsulfanyl)pyrimidine

Cat. No.: B2482778
CAS No.: 2085689-97-8
M. Wt: 368.76
InChI Key: PAXHDCUXVBGXTF-UHFFFAOYSA-N
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Description

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(pyridin-2-ylsulfanyl)pyrimidine is a useful research compound. Its molecular formula is C15H8ClF3N4S and its molecular weight is 368.76. The purity is usually 95%.
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Scientific Research Applications

OLED Development

A key application of this compound is in the development of organic light-emitting diodes (OLEDs). Researchers have synthesized new heteroleptic Ir(III) metal complexes using pyrimidine chelates, which include derivatives of this compound. These complexes, particularly [Ir(b5ppm)2(fppz)] and [Ir(b5bpm)(fppz)2], showed promising photophysical properties for OLED applications, offering high quantum yields and efficient performance in sky-blue- and white-emitting OLEDs (Chang et al., 2013).

Malaria Treatment and Prevention

In the medical field, specifically for malaria treatment and prevention, structure-activity relationship studies of trifluoromethyl-substituted pyridine and pyrimidine analogues, including this compound, have been conducted. JPC-3210, a derivative, was identified as a lead compound due to its superior in vitro antimalarial activity and lower cytotoxicity, highlighting the potential of this compound in pharmaceutical development (Chavchich et al., 2016).

Organic Synthesis and Functionalization

In organic synthesis, this compound has been used for the functionalization and metalation of pyridines. Studies demonstrate its utility in producing carboxylic acids and other derivatives through regioexhaustive functionalization, highlighting its versatility in synthetic chemistry (Cottet et al., 2004).

Antimicrobial Activity

Research into pyrimidine salts derived from this compound has shown potential in antimicrobial applications. These compounds, including 2-methyl-5-nitro-phenyl-(4-pyridin-3-yl-pyrimidin-2-yl)-amine, have been evaluated for their antibacterial and antifungal activities, indicating their relevance in developing new antimicrobial agents (Mallikarjunaswamy et al., 2013).

Antitumor Activity

Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives related to this compound have been designed and evaluated for their antitumor activity. These compounds, synthesized from readily available precursors, show promise in cancer treatment, with some exhibiting significant potency against a panel of cell lines (Maftei et al., 2016).

Safety and Hazards

This compound can be harmful if swallowed or inhaled, and it may cause respiratory irritation. It can also be harmful in contact with skin . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended when handling this compound .

Relevant Papers There are several papers that discuss compounds similar to “2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(pyridin-2-ylsulfanyl)pyrimidine”. For example, one paper discusses the structure-guided blockade of CSF1R kinase in tenosynovial giant-cell tumor . Another paper discusses the synthesis and therapeutic potential of imidazole-containing compounds .

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-pyridin-2-ylsulfanylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClF3N4S/c16-10-7-9(15(17,18)19)8-22-13(10)14-21-6-4-12(23-14)24-11-3-1-2-5-20-11/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXHDCUXVBGXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SC2=NC(=NC=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClF3N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.